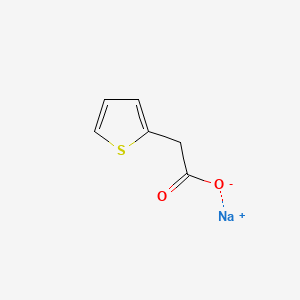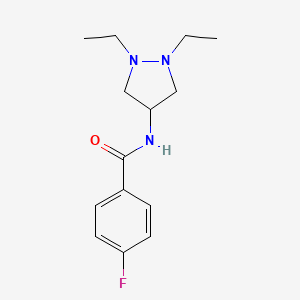
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate
Vue d'ensemble
Description
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate is a chemical compound with the CAS number 26760-85-0. It is used in various scientific and industrial applications due to its unique properties.
Analyse Des Réactions Chimiques
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for studying cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrially, it may be used in the production of various materials or as a component in manufacturing processes.
Comparaison Avec Des Composés Similaires
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar structures may share similar mechanisms of action or reactivity patterns. this compound may have unique properties that make it particularly useful for specific applications. The comparison of similar compounds can provide insights into the advantages and limitations of this compound in various contexts .
Propriétés
Numéro CAS |
26760-85-0 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3 |
Clé InChI |
HBTYDDRQLQDDLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C |
Numéros CAS associés |
26760-85-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
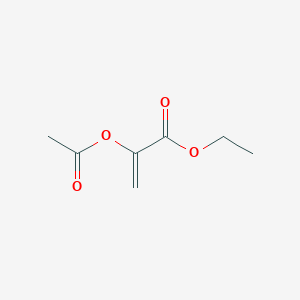

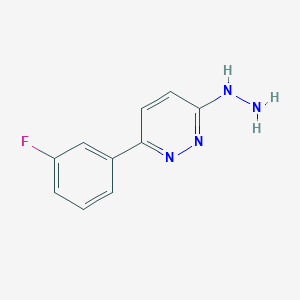
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
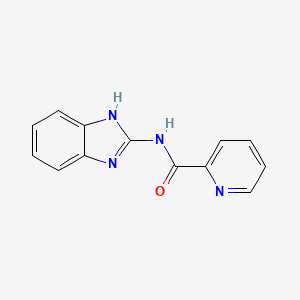

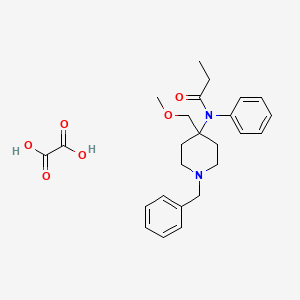


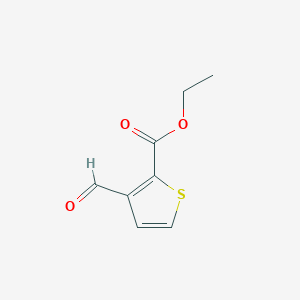
![2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8674129.png)
